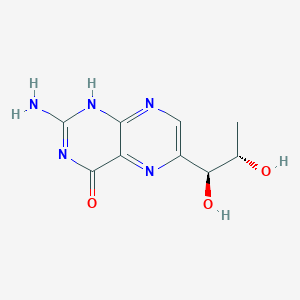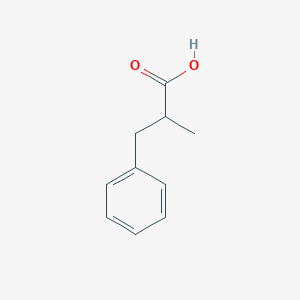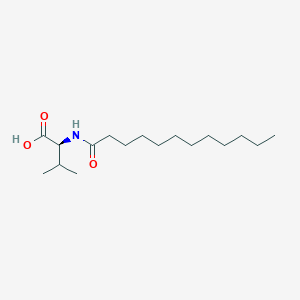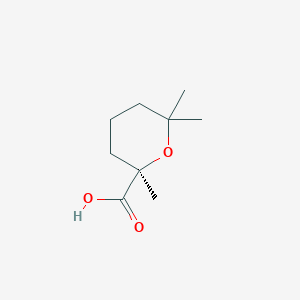
苯酚磺酸锌
科学研究应用
苯酚磺酸锌具有广泛的科学研究应用,包括:
作用机制
苯酚磺酸锌发挥作用的机制涉及几个分子靶点和途径:
生化分析
Biochemical Properties
Zinc Phenolsulfonate plays a significant role in biochemical reactions. It is involved in the regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .
Cellular Effects
Zinc Phenolsulfonate has notable effects on various types of cells and cellular processes. It influences cell function by improving the zinc/electrolyte interface stability, which suppresses the dendrite growth and side reactions . It also plays a role in the regulation of chronic inflammatory status by reducing inflammatory cytokines . Furthermore, it reduces oxidative stress by participating in the synthesis of antioxidant enzymes .
Molecular Mechanism
Zinc Phenolsulfonate exerts its effects at the molecular level through several mechanisms. It is involved in the efficient regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .
Temporal Effects in Laboratory Settings
Over time, Zinc Phenolsulfonate has shown to have a significant impact on the reversibly cycling of the zinc electrode over 2000 hours with a low overpotential of 17.7 mV . It has also demonstrated impressive cycling stability for 10000 cycles in a full battery with a polyaniline cathode .
Metabolic Pathways
Zinc Phenolsulfonate is involved in several metabolic pathways. Zinc, as a component of Zinc Phenolsulfonate, is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with Zinc through specific regions such as Zinc-finger domains, LIM domains, and RING finger domains .
Transport and Distribution
Zinc Phenolsulfonate is transported and distributed within cells and tissues. The transportation of zinc, a component of Zinc Phenolsulfonate, is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Subcellular Localization
It is known that zinc, a component of Zinc Phenolsulfonate, acts as a neuromodulator in synaptic transmissions , and as an intracellular signal transducer in multiple cellular functions, which is regulated by zinc transporters .
准备方法
苯酚磺酸锌是通过锌和苯酚磺酸之间的化学反应合成的 . 该反应通常包括以下步骤:
锌与苯酚磺酸的反应: 锌金属或氧化锌在水溶液中与苯酚磺酸反应。
结晶: 然后冷却所得溶液,使苯酚磺酸锌从溶液中结晶出来。
纯化: 通过从温水中重结晶来纯化晶体.
化学反应分析
苯酚磺酸锌会经历几种类型的化学反应,包括:
氧化: 苯酚磺酸锌可以被氧化生成硫酸锌和苯酚.
这些反应中常用的试剂和条件包括强酸和碱、高锰酸钾等氧化剂和氢气等还原剂 . 这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
苯酚磺酸锌可以与其他类似的化合物进行比较,例如:
属性
CAS 编号 |
127-82-2 |
|---|---|
分子式 |
C6H6O4SZn |
分子量 |
239.6 g/mol |
IUPAC 名称 |
4-hydroxybenzenesulfonic acid;zinc |
InChI |
InChI=1S/C6H6O4S.Zn/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |
InChI 键 |
OVKSISLQQUYEAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Zn+2] |
规范 SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[Zn] |
沸点 |
248 °F at 760 mmHg (decomposes) (USCG, 1999) |
颜色/形态 |
Colorless transparent crystals or white granular powder |
密度 |
greater than 1 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
127-82-2 |
物理描述 |
Zinc phenolsulfonate appears as a colorless to white crystalline solid which turns pink on exposure to air. The primary is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is soluble in water. It is used as an insecticide and in medicine. Octahydrate: Odorless solid; Effloresces in dry air; [Merck Index] |
Pictograms |
Irritant |
溶解度 |
Solubility: 62.5 g/100 cc cold water; 250 g/100 cc water at 100 °C; 55.6 g/100 cc alcohol at 25 °C /Octahydrate/ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Zinc Phenolsulfonate in consumer products?
A1: Zinc Phenolsulfonate is primarily utilized as an antimicrobial and astringent ingredient in cosmetic products. [] Its concentration in these products typically doesn't exceed 5%. []
Q2: How safe is Zinc Phenolsulfonate for use in cosmetics?
A2: Extensive research, including clinical assessments, has concluded that Zinc Phenolsulfonate is safe for use as a cosmetic ingredient at current usage levels and concentrations. [, ]
Q3: Has Zinc Phenolsulfonate demonstrated any mutagenic properties?
A3: Tests conducted on five Salmonella strains, both with and without metabolic activation, showed no evidence of mutagenicity associated with Zinc Phenolsulfonate. []
Q4: What is the impact of Zinc Phenolsulfonate on plaque formation?
A4: In vitro studies have shown that Zinc Phenolsulfonate does not inhibit the growth or plaque formation of bacteria commonly associated with dental plaque, including A. viscosus, A. naeslundii, S. mutans, and S. sanguis. []
Q5: Are there any agricultural applications for Zinc Phenolsulfonate?
A5: Zinc Phenolsulfonate is a component in certain fertilizer formulations. While the exact role of Zinc Phenolsulfonate is not explicitly stated, these fertilizers are designed to increase crop yield and overall plant weight. [, ]
Q6: What other ingredients are commonly used alongside Zinc Phenolsulfonate?
A6: In cosmetic formulations, particularly those aimed at controlling hyperhidrosis (excessive sweating), Zinc Phenolsulfonate may be combined with Aluminum Phenolsulfonate. [] In aerosol deodorant products, Zinc Phenolsulfonate is often found alongside Hexachlorophene. []
Q7: Is there a way to quantify the presence of Zinc Phenolsulfonate in a product?
A8: Yes, spectrophotometric methods have been developed for the determination of Zinc Phenolsulfonate concentrations in products like aerosol deodorants. [] Additionally, selective flow injection detection techniques utilizing pre-anodized screen-printed carbon electrodes offer another approach for quantifying Zinc Phenolsulfonate. []
Q8: Beyond spectrophotometry, are there other analytical techniques relevant to studying Zinc Phenolsulfonate?
A9: Yes, volumetric analysis methods, as described by Guido Adanti, have been employed for the determination of Zinc Phenolsulfonate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




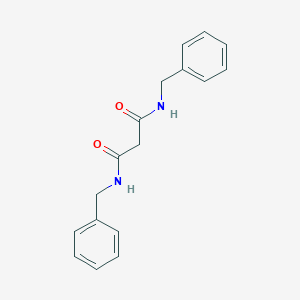
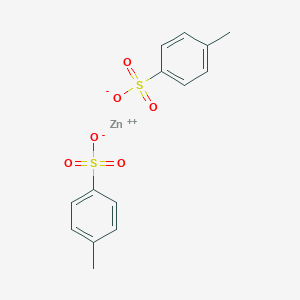
![Dibenzo[b,E]oxepine-6,11-dione](/img/structure/B86799.png)



